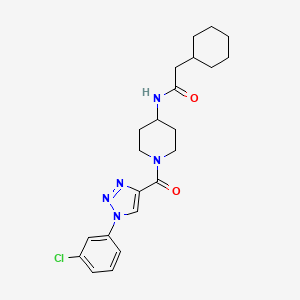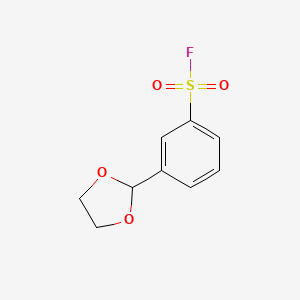![molecular formula C13H9ClN2S B2804339 4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine CAS No. 1267382-72-8](/img/structure/B2804339.png)
4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine” is a heterocyclic compound . It is a structural analog of purines and is an important scaffold in the production of pharmaceutical drugs . This compound is known to have various biological activities .
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis process involves methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3 . The compound also contains chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .科学的研究の応用
Organic Synthesis Techniques
4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine has been utilized in organic synthesis to develop novel compounds through various cross-coupling reactions. For instance, Prieur, Pujol, and Guillaumet (2015) discussed a strategy for triarylation of pyrrolopyrimidines using microwave-promoted cross-coupling reactions, demonstrating the compound's utility in synthesizing new pyrrolo[2,3-d]pyrimidines with aryl groups at specific positions (Prieur, M. Pujol, G. Guillaumet, 2015).
Antitumor Activity
The compound has been evaluated for its antitumor activity. Hafez and El-Gazzar (2017) synthesized novel 4-substituted thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity, finding that some of the synthesized compounds displayed potent anticancer activity on various human cancer cell lines (Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).
Material Science and Nonlinear Optical Properties
In material science, the derivative's electronic and optical properties have been explored. Hussain et al. (2020) conducted a study on structural parameters and nonlinear optical exploration of thiopyrimidine derivatives, indicating potential applications in nonlinear optics (NLO) fields due to their promising applications in medicine and NLO fields (Hussain et al., 2020).
Advanced Synthetic Methods
Further research includes the development of rapid synthetic methods for related compounds, such as the work by Zhou et al. (2019), which established a rapid synthetic method for 2,4-dichloro-6-(3-nitrophenoxy) pyrimidine, an important intermediate of small molecule anticancer drugs (Zhou et al., 2019).
Crystallography and Molecular Structure
Studies on the crystallography and molecular structure of related compounds have provided insights into their potential applications. For instance, Trilleras et al. (2009) investigated 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and related compounds, revealing their hydrogen-bonded sheet formations and the significance of their isostructural nature (Trilleras, Quiroga, Cobo, Glidewell, 2009).
作用機序
Target of Action
It’s worth noting that similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Similar compounds have been found to interact with their targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .
Biochemical Pathways
Similar compounds have been found to interfere with the jak – signal transducer and activator of transcription protein (stat) signal pathway, which is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes .
Pharmacokinetics
It’s worth noting that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells .
Result of Action
Similar compounds have been found to have a variety of effects, including inhibiting the activity of one or more of the jak family of enzymes, thereby interfering with jak – signal transducer and activator of transcription protein (stat) signal pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine. For instance, it exhibits stability under normal temperature and humidity conditions. It may decompose in the presence of strong acids or alkalis . Proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
生化学分析
Biochemical Properties
4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It interacts with various biomolecules in these reactions, contributing to its role in biochemical reactions .
Cellular Effects
In vitro studies have shown that derivatives of this compound have promising anticancer properties . They have been found to be active against several human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . These compounds influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, compounds 14a and 17 showed promising binding affinities against Bcl2 anti-apoptotic protein .
Temporal Effects in Laboratory Settings
Under normal temperature and humidity conditions, this compound exhibits stability . It may decompose in the presence of strong acids or alkalis
特性
IUPAC Name |
4-chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-8-15-11-10(9-5-3-2-4-6-9)7-17-12(11)13(14)16-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQPVMFGCLJZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl {4-[(2-{[4-(aminocarbonyl)phenyl]amino}-2-oxoethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2804259.png)
![2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2804261.png)
![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2804262.png)
![N-(4-acetylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide](/img/structure/B2804264.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B2804267.png)
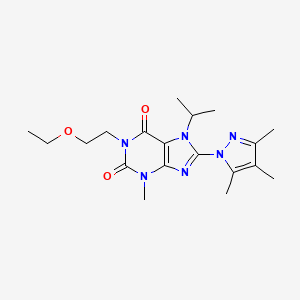
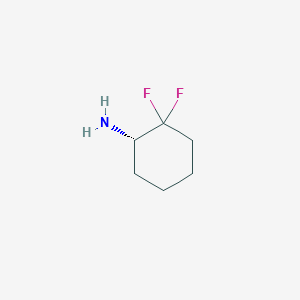
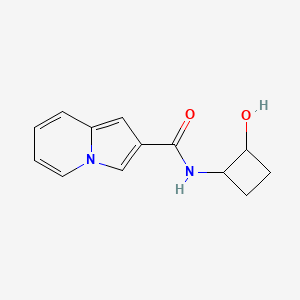
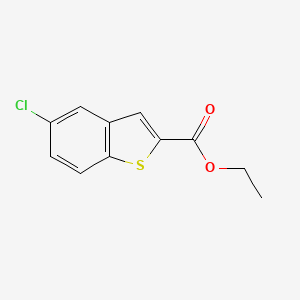
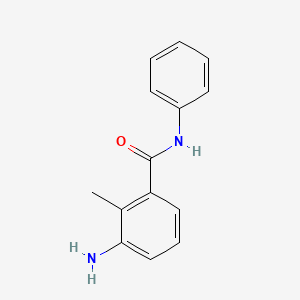
![4-tert-butyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2804277.png)
